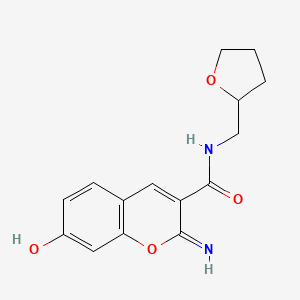
7-hydroxy-2-imino-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-hydroxy-2-imino-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide is a chemical compound that has been the subject of extensive scientific research due to its potential applications in various fields, including medicine, agriculture, and environmental science.
Wirkmechanismus
The mechanism of action of 7-hydroxy-2-imino-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide is not fully understood. However, it has been suggested that it may act by inhibiting certain enzymes or proteins involved in inflammation, cancer, or viral replication.
Biochemische Und Physiologische Effekte
Studies have shown that 7-hydroxy-2-imino-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide has various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of certain cytokines and chemokines. It has also been shown to induce apoptosis (programmed cell death) in cancer cells by activating certain pathways. Additionally, it has been shown to inhibit viral replication by interfering with viral entry or replication.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 7-hydroxy-2-imino-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide in lab experiments is its potential to target specific enzymes or proteins involved in various biological processes. However, one of the limitations is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use in certain applications.
Zukünftige Richtungen
There are several future directions for research on 7-hydroxy-2-imino-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide. One direction is to further investigate its potential anti-inflammatory, anti-cancer, and anti-viral properties and optimize its use in these applications. Another direction is to study its potential use as a pesticide or herbicide and optimize its use in agriculture. Additionally, further research is needed to understand its mechanism of action and identify potential targets for its use in various applications.
Synthesemethoden
The synthesis of 7-hydroxy-2-imino-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide involves several steps, including the reaction of 2,4-dihydroxybenzaldehyde with ethyl acetoacetate to form 3-acetyl-4-hydroxychromen-2-one, which is then reacted with hydroxylamine hydrochloride to form 7-hydroxy-2-iminochromene-3-carboxylic acid. The final step involves the reaction of 7-hydroxy-2-iminochromene-3-carboxylic acid with tetrahydrofuran-2-ylmethylamine to form 7-hydroxy-2-imino-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide.
Wissenschaftliche Forschungsanwendungen
7-hydroxy-2-imino-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide has been shown to have potential applications in various fields of scientific research. In the field of medicine, it has been studied for its potential anti-inflammatory, anti-cancer, and anti-viral properties. In agriculture, it has been studied for its potential use as a pesticide and herbicide. In environmental science, it has been studied for its potential use in water treatment and pollution control.
Eigenschaften
IUPAC Name |
7-hydroxy-2-imino-N-(oxolan-2-ylmethyl)chromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4/c16-14-12(15(19)17-8-11-2-1-5-20-11)6-9-3-4-10(18)7-13(9)21-14/h3-4,6-7,11,16,18H,1-2,5,8H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGKSIVQCKNYNKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2=CC3=C(C=C(C=C3)O)OC2=N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-hydroxy-2-imino-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

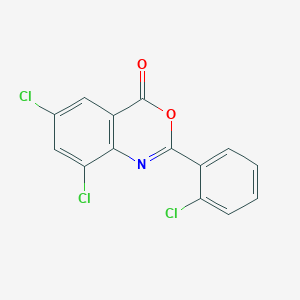
![2-ethyl-N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]butanamide](/img/structure/B2594658.png)
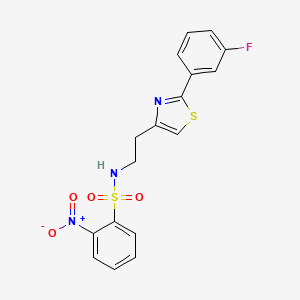
![6-Chloro-N-[2-hydroxy-2-(1,3-thiazol-5-yl)ethyl]-5-methylpyridine-3-sulfonamide](/img/structure/B2594661.png)
![(Z)-3-methyl-5-((9-methyl-4-oxo-2-((1-phenylethyl)amino)-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2594662.png)
![2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)morpholin-2-yl]-1,3-thiazole-4-carboxylic acid](/img/structure/B2594663.png)
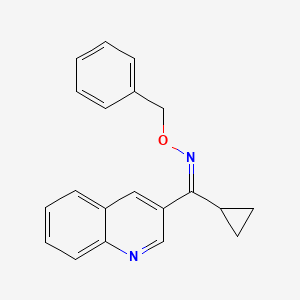
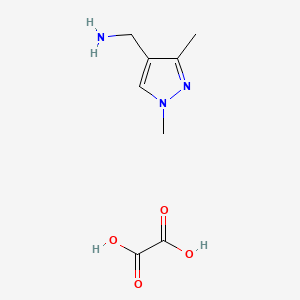
![2-[[1-Methyl-3-(trifluoromethyl)pyrazol-4-yl]amino]acetic acid](/img/structure/B2594672.png)
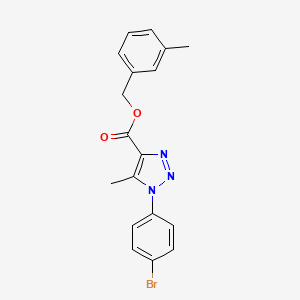
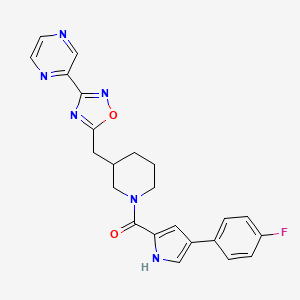
![1-(morpholinomethyl)-1H-indole-2,3-dione 3-[N-(2-chlorophenyl)hydrazone]](/img/structure/B2594677.png)
![6-[(8Z,11Z)-8,11-Heptadecadienyl]salicylic acid](/img/structure/B2594678.png)
![N-(2,5-difluorophenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2594680.png)